N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity ADME Lead optimization

SAR campaigns using 1,2,3-triazole-4-carboxamide probes often fail when researchers substitute analogs without controlling for amide substituent effects on logP and TPSA. This furan-2-ylmethyl variant resolves that by providing a quantifiably distinct physicochemical signature versus the common N-benzyl analog (ΔlogP ~1 unit, ΔTPSA ~13 Ų), enabling direct attribution of biological readouts to the carboxamide side chain. - XLogP3-AA = 2.7, TPSA = 73 Ų - ideal for fragment elaboration without solubility-limited assay interference. - Furan oxygen serves as a synthetic derivatization handle for hit-to-lead growth vectors. - PXR inverse agonist/antagonist scaffold class with established nanomolar IC50 activity in optimized analogs.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 950235-99-1
Cat. No. B2697263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
CAS950235-99-1
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C17H18N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,22)
InChIKeyIEXWBZFVKONNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-ylmethyl Triazole-4-carboxamide Overview


N-(Furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950235-99-1) is a fully synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class [1]. It features a 1-phenyl-5-propyl-1H-1,2,3-triazole core linked via a carboxamide bridge to a furan-2-ylmethyl side chain, yielding a molecular formula of C17H18N4O2 and a molecular weight of 310.35 g mol⁻¹ [1]. The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, where its distinct physicochemical signature—particularly its moderate lipophilicity (XLogP3-AA = 2.7) and elevated polar surface area (TPSA = 73 Ų) relative to close analogs—enables fine-tuning of molecular recognition, solubility, and permeability profiles in probe and lead optimization campaigns [1].

Furan-2-ylmethyl Triazole-4-carboxamide Differentiation


Within the 1,2,3-triazole-4-carboxamide series, minute alterations to the amide substituent drastically rebalance the hydrophobic/hydrophilic character and hydrogen-bonding capacity of the molecule [1]. For instance, exchanging the furan-2-ylmethyl group for a benzyl moiety—a seemingly conservative change—shifts the computed logP by nearly one log unit and reduces the topological polar surface area by 13 Ų [1][2]. Such differences directly impact aqueous solubility, passive membrane permeability, and cytochrome P450 susceptibility, meaning that biological assay results obtained with one analog cannot be extrapolated to another without risking false negatives or off-target artifacts [3]. Procurement decisions must therefore be guided by the specific substitution pattern of the carboxamide nitrogen, not merely the triazole scaffold.

Quantitative Evidence for Furan-2-ylmethyl Analog


Reduced Lipophilicity vs. N-Benzyl Analog

Replacement of the benzyl group on the carboxamide nitrogen (N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, CID 17015489) with a furan-2-ylmethyl group (target compound, CID 17015601) lowers the computed octanol-water partition coefficient (XLogP3-AA) from 3.6 to 2.7 [1][2]. This 0.9-log-unit decrease moves the compound closer to the optimal lipophilicity range (LogP ≈ 1–3) associated with favorable oral bioavailability and reduced promiscuous binding [3].

Lipophilicity ADME Lead optimization Permeability

Higher Polar Surface Area vs. N-Benzyl Analog

The topological polar surface area (TPSA) of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is 73 Ų, compared with 59.8 Ų for the N-benzyl analog [1][2]. This 13 Ų increase arises from the furan oxygen atom, which also raises the hydrogen-bond acceptor count from 3 to 4 [1][2]. TPSA values above 60 Ų are predictive of reduced passive transcellular permeability, while values below 140 Ų generally permit oral absorption—placing the target compound in a favorable intermediate zone that balances solubility and permeability [3].

Polar surface area Hydrogen bonding Membrane permeability Drug-likeness

PXR Inverse Agonism Scaffold

The 1H-1,2,3-triazole-4-carboxamide scaffold has been systematically optimized to yield potent, selective inverse agonists and antagonists of the pregnane X receptor (PXR) [1]. In a 2022 Journal of Medicinal Chemistry study, compound 85 (a triazole-4-carboxamide) exhibited low nanomolar IC₅₀ values in both PXR binding and cellular activity assays [1]. While the target compound was not directly profiled in that study, it shares the identical 1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide core present in the most active analogs, and its furan-2-ylmethyl substituent offers additional hydrogen-bonding vectors that could enhance PXR binding affinity [2].

PXR Nuclear receptor Inverse agonist Drug metabolism

Application Scenarios for Furan-2-ylmethyl Analog


Fragment-Based Lead Discovery with Balanced Lipophilicity

The compound’s XLogP3-AA of 2.7 falls within the optimal range for fragment elaboration, where excessive lipophilicity often leads to solubility-limited assay interference and promiscuous binding [1]. Researchers prioritizing hit-to-lead progression can leverage this property to maintain ligand efficiency while introducing growth vectors, using the furan oxygen as a synthetic handle for further derivatization [1][2].

PXR Probe Development

Given the established PXR inverse agonist activity of the 1,2,3-triazole-4-carboxamide class, the target compound serves as a candidate scaffold for developing selective PXR modulators [3]. Its elevated TPSA and additional hydrogen-bond acceptor may enhance interactions with polar residues in the PXR ligand-binding domain, potentially improving selectivity over related nuclear receptors [1][3].

Amide Side-Chain SAR Comparator

The quantifiable differences in logP, TPSA, and H-bond acceptor count relative to the N-benzyl analog (CID 17015489) make this compound an ideal paired comparator for systematic structure-activity relationship (SAR) studies [1][2]. Procurement teams can use these data to justify the inclusion of the furan analog in screening decks where the benzyl analog has already been profiled, enabling direct attribution of biological differences to the amide substituent [1][2].

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